molecular formula C8H12FNO2 B13514477 5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid

5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B13514477
M. Wt: 173.18 g/mol
InChI Key: IUSINGCHCOEVEB-UHFFFAOYSA-N
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Description

5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound that contains a fluorine atom and a nitrogen atom within its structure.

Preparation Methods

The synthesis of 5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the enantioselective construction of the azabicyclo scaffold, which is a key step in the synthesis of tropane alkaloids . This process typically involves the use of catalytic asymmetric reactions to achieve the desired stereochemistry. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets. In medicine, it could be explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system. Additionally, it has applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The nitrogen atom within the bicyclic structure may also play a role in its activity by participating in hydrogen bonding or other interactions with biological molecules .

Comparison with Similar Compounds

5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane derivatives. These compounds share a similar bicyclic structure but may differ in their substituents and functional groups. The presence of the fluorine atom in this compound makes it unique and may confer distinct properties compared to other azabicyclo compounds .

Properties

Molecular Formula

C8H12FNO2

Molecular Weight

173.18 g/mol

IUPAC Name

5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid

InChI

InChI=1S/C8H12FNO2/c9-8-2-1-7(3-8,6(11)12)4-10-5-8/h10H,1-5H2,(H,11,12)

InChI Key

IUSINGCHCOEVEB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1(CNC2)C(=O)O)F

Origin of Product

United States

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